molecular formula C12H14N4O2S B2980810 ethyl 2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate CAS No. 169304-24-9

ethyl 2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate

Cat. No. B2980810
CAS RN: 169304-24-9
M. Wt: 278.33
InChI Key: CKWVHOSZLVUOMH-UHFFFAOYSA-N
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Description

Ethyl 2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate, also known as EAT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Anticancer Activity

1,2,4-Triazole derivatives have attracted attention as potential anticancer agents due to their ability to interact with biological targets. Research has shown that some novel 1,2,4-triazole derivatives exhibit promising cytotoxic activity against cancer cell lines . In particular, compounds derived from ethyl 2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate have been evaluated against human cancer cell lines such as MCF-7, Hela, and A549. Notably, compounds 7d, 7e, 10a, and 10d demonstrated cytotoxic activity below 12 μM against the Hela cell line . These findings suggest that this compound class holds potential for developing effective anticancer therapies.

Neuroprotective Agents

In the context of neurodegenerative diseases, ethyl 2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate derivatives have been investigated for their neuroprotective properties. Specifically, compound 15 was found to protect against neurodegeneration induced by the neurotoxin MPTP. Additionally, it reduced α-synuclein (α-syn) aggregation, a hallmark of Parkinson’s disease . These findings highlight the compound’s potential as a neuroprotective agent.

Antiviral Activity

Certain 1,2,4-triazole derivatives, including those derived from ethyl 2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate, exhibit antiviral activity. Although specific studies on this compound are limited, other related triazole derivatives have demonstrated antiviral effects against viruses such as Newcastle disease virus . Further exploration of its antiviral potential is warranted.

Antioxidant Properties

The title compound, ethyl 2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate, has been tested for its antioxidant ability. It showed 1.5-fold higher antioxidant activity than the control compound butylated hydroxytoluene (BHT) in a Ferric reducing antioxidant power (FRAP) assay . Antioxidants play a crucial role in protecting cells from oxidative stress, which is implicated in various diseases.

Scaffold for Novel Compounds

1,2,4-Triazole derivatives, including the compound , serve as valuable scaffolds for designing novel compounds. Researchers have explored their potential in various pharmacological contexts, such as antibacterial, antifungal, antitubercular, and anti-inflammatory activities . These derivatives offer versatility for creating new materials with improved properties.

Insights for Synthetic Organic Chemists

Structural analysis and reactivity insights of 1,2,4-triazole systems, including ethyl 2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate, provide valuable information for synthetic organic chemists. Understanding the compound’s structure and properties aids in designing and developing novel materials .

properties

IUPAC Name

ethyl 2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O2S/c1-2-18-10(17)8-19-12-15-14-11(16(12)13)9-6-4-3-5-7-9/h3-7H,2,8,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKWVHOSZLVUOMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NN=C(N1N)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate

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